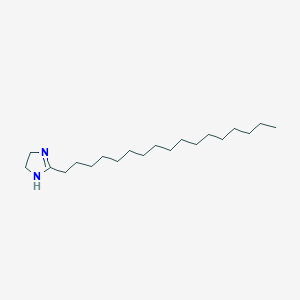
2,2-Dimethyl-4-oxobutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions, as seen in the synthesis of 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo[b]-pyran-3-carbonitrile, which was achieved under microwave irradiation without a catalyst and in a solvent-free environment . Another related compound, 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile, was synthesized through the reaction of aromatic aldehydes with phosphorylated Michael's acceptors . These methods suggest potential pathways for the synthesis of 2,2-Dimethyl-4-oxobutanenitrile, which may involve similar catalyst-free conditions or the use of Michael acceptors.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,2-Dimethyl-4-oxobutanenitrile has been determined using single-crystal X-ray diffraction. For instance, the crystal structure of 2-amino-7,7-dimethyl-5-oxo-4-(4-nitrophenyl)-5,6,7,8-hexahydroquinoline-3-carbonitrile revealed a triclinic space group with specific unit cell parameters . The related structures often exhibit hydrogen bonding and van der Waals interactions, which are crucial for crystal packing .
Chemical Reactions Analysis
The rearrangement of 4-oxobutane-1,1,2,2-tetracarbonitriles to penta-1,3-diene-1,1,3-tricarbonitrile moieties indicates that compounds with the 4-oxobutanenitrile core can undergo significant structural changes under certain conditions, such as in the presence of acetic acid and ammonium acetate . This suggests that 2,2-Dimethyl-4-oxobutanenitrile could also be reactive under similar conditions, potentially leading to novel acceptors for donor–acceptor chromophores.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2,2-Dimethyl-4-oxobutanenitrile are not directly reported, the properties of structurally related compounds can provide some insights. For example, the crystal of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate showed a slightly distorted square-planar arrangement of the central four-membered ring, which could imply that 2,2-Dimethyl-4-oxobutanenitrile might also exhibit interesting geometric configurations . Additionally, the presence of hydrogen bonds and other non-covalent interactions in the crystal structures of related compounds suggests that 2,2-Dimethyl-4-oxobutanenitrile may also form similar interactions, affecting its solubility, melting point, and other physical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles
2,2-Dimethyl-4-oxobutanenitrile serves as a precursor in the synthesis of various heterocyclic compounds. For instance, its derivatives have been utilized to synthesize new Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry (Khalik, 1997). Similarly, the Knoevenagel condensation of aldehydes with 3-oxobutanenitrile has been explored to prepare 2-arylidene-3-oxobutanenitrile derivatives, which further react to synthesize 11-Methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives, showcasing the versatility of this nitrile in constructing complex molecular architectures (Han et al., 2015).
Antiviral and Anticancer Applications
A study demonstrated a synthetic approach to 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile derivatives, which were then tested for their antiviral and anticancer activities. Molecular docking studies revealed that specific compounds exhibited promising activity against both SARS Coronavirus Main Proteinase and the Human Progesterone Receptor, highlighting the potential of 2,2-Dimethyl-4-oxobutanenitrile derivatives in developing new therapeutic agents (Yaccoubi et al., 2022).
Safety And Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Eigenschaften
IUPAC Name |
2,2-dimethyl-4-oxobutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-6(2,5-7)3-4-8/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDOLLMSOPKBIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376722 |
Source


|
| Record name | 2,2-dimethyl-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-oxobutanenitrile | |
CAS RN |
18240-73-8 |
Source


|
| Record name | 2,2-dimethyl-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-4-oxobutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy-](/img/structure/B93687.png)











